4-Cyanopyridine N-oxide
Overview
Description
Synthesis Analysis
The synthesis of 4-Cyanopyridine N-oxide and related compounds involves several innovative approaches. A notable method includes the reaction of hydrazones with pyridine aldehydes, followed by oxidation to obtain functionalized 1,2,4-triazene 4-oxides, which are then functionalized by introducing a cyano group via nucleophilic aromatic substitution. This process leads to the synthesis of functionalized bi- and terpyridines, showcasing the versatility of 4-Cyanopyridine N-oxide in synthetic chemistry (Kozhevnikov et al., 2003).
Molecular Structure Analysis
The molecular structure of 4-Cyanopyridine N-oxide derivatives has been extensively studied. For instance, the synthesis and properties of ruthenium(II) complexes with 4'-cyano-2,2':6',2''-terpyridine demonstrate how the introduction of the cyano group significantly alters photophysical, redox properties, and the excited-state lifetime of these complexes, indicating the impact of 4-Cyanopyridine N-oxide on molecular structure and properties (Wang et al., 2005).
Chemical Reactions and Properties
4-Cyanopyridine N-oxide participates in various chemical reactions, demonstrating its versatility as a reagent. It has been used as a carbocatalyst in the one-pot synthesis of 2-amino-3-cyanopyridines, highlighting its efficiency and the green aspect of its applications due to the use of water as a reaction medium (Khalili, 2016).
Physical Properties Analysis
The physical properties of 4-Cyanopyridine N-oxide and its derivatives are crucial for their application in various fields. Studies on compounds such as dideuterated cyanopyridines have helped in understanding the mass and NMR spectra characteristics, which are essential for characterizing and utilizing these compounds in further chemical processes (Pavlik & Laohhasurayotin, 2005).
Chemical Properties Analysis
The chemical properties of 4-Cyanopyridine N-oxide derivatives are explored through reactions that demonstrate their reactivity and potential for creating complex molecules. For instance, the multicomponent synthesis of 2-amino-3-cyanopyridines using graphene oxide as a catalyst showcases the compound's role in facilitating reactions in a green and efficient manner (Khalili, 2016).
Scientific Research Applications
Application in Inhibiting Nitric Oxide Production
- Summary of the Application: 4-Cyanopyridine N-oxide is used in the development of novel nitric oxide (NO) production inhibitors. NO, the smallest signaling molecule known, can be excessively produced by overexpressed inducible nitric oxide synthase (iNOS), leading to multiple inflammatory related diseases. Thus, reducing the overexpression of NO represents a potential anti-inflammatory strategy .
- Methods of Application or Experimental Procedures: A series of compounds were designed and synthesized based on the hybridization of 7H-pyrrolo[2,3-d]pyrimidine and cinnamamide fragments. The final compounds were characterized by nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR) and high resolution mass spectrum (HRMS) .
- Results or Outcomes: Among the synthesized compounds, compound S2h displayed a vigorous inhibitory activity on NO production with an IC50 value of 3.21±0.67 µM, which was much lower than that of the positive control Nω-nitro-L-arginine (L-NNA, IC50=28.36±3.13 µM). Due to its obeying Lipinski’s and Veber’s rules that guarantee compounds with good oral bioavailability, S2h effectively suppressed the paw swelling in carrageenan-induced mice .
Application in Selective Oxidation of Methyl Aromatics
- Summary of the Application: 4-Cyanopyridine is used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics . This process is fundamental in the chemical industry as the corresponding carbonyl products are versatile building blocks in plastics, synthetic fibers, the pharmaceutical and perfume industries .
- Methods of Application or Experimental Procedures: The catalyst, 4-N,N-Dimethylaminopyridine (DMAP), is combined with benzyl bromide. This combination exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine and pyridine . The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics were successfully oxygenated with molecular oxygen .
- Results or Outcomes: The real catalyst is due to the formation of a pyridine onium salt from the bromide and DMAP. The onium salt was well characterized by NMR and the reaction mechanism was discussed .
Safety And Hazards
4-Cyanopyridine N-oxide is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be kept away from open flames, hot surfaces, and sources of ignition. It should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
1-oxidopyridin-1-ium-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-5-6-1-3-8(9)4-2-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCSFBSIWVBTHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C#N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanopyridine N-oxide | |
CAS RN |
14906-59-3 | |
Record name | 4-Pyridinecarbonitrile, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14906-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyanopyridine N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinecarbonitrile, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isonicotinonitrile 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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